

Advanced Application Note: 2-Hydroxy-3-methoxycinnamic Acid in Pharmacological and Microbiological Research

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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxycinnamic acid

Cat. No.: B7792882

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Executive Summary & Chemical Profiling

While 4-hydroxy-3-methoxycinnamic acid (ferulic acid) is a ubiquitous plant secondary metabolite, its positional isomer, **2-Hydroxy-3-methoxycinnamic acid** (also known as orthoferulic acid), presents a highly specialized spatial geometry. Originally identified as a minor, transient metabolite in the shoots of *Triticum aestivum* (wheat) [1](#)^[1], this compound has emerged as a high-value research chemical.

The shift of the hydroxyl group to the ortho-position (C2) fundamentally alters the molecule's electron density, steric profile, and hydrogen-bonding network. As a Senior Application Scientist, I leverage these distinct physicochemical properties to target specific hydrophobic protein pockets that the para-isomer cannot efficiently access. Recent *in silico* and *in vitro* studies have identified orthoferulic acid as a potent modulator in two distinct fields: metabolic disease therapy (via PPAR γ agonism) [2](#)^[2] and antimicrobial virulence inhibition (via *E. coli* fliJ flagellar protein targeting) [3](#)^[3].

Quantitative Data: Physicochemical & ADME Properties

To facilitate formulation and assay design, the foundational properties of **2-Hydroxy-3-methoxycinnamic acid** are summarized below.

Table 1: Fundamental Physicochemical Properties⁴[4]

Parameter	Value	Relevance to Assay Design
PubChem CID	5463156	Primary identifier for database cross-referencing.
Molecular Weight	194.18 g/mol	Required for precise molarity calculations in stock solutions.
Monoisotopic Mass	194.0579 Da	Critical for LC-MS/MS validation and adduct tracking.
XLogP3	1.5	Indicates moderate lipophilicity; requires DMSO for initial stock solubilization.

| TPSA | 66.8 Å² | Optimal for membrane permeability in whole-cell assays. |

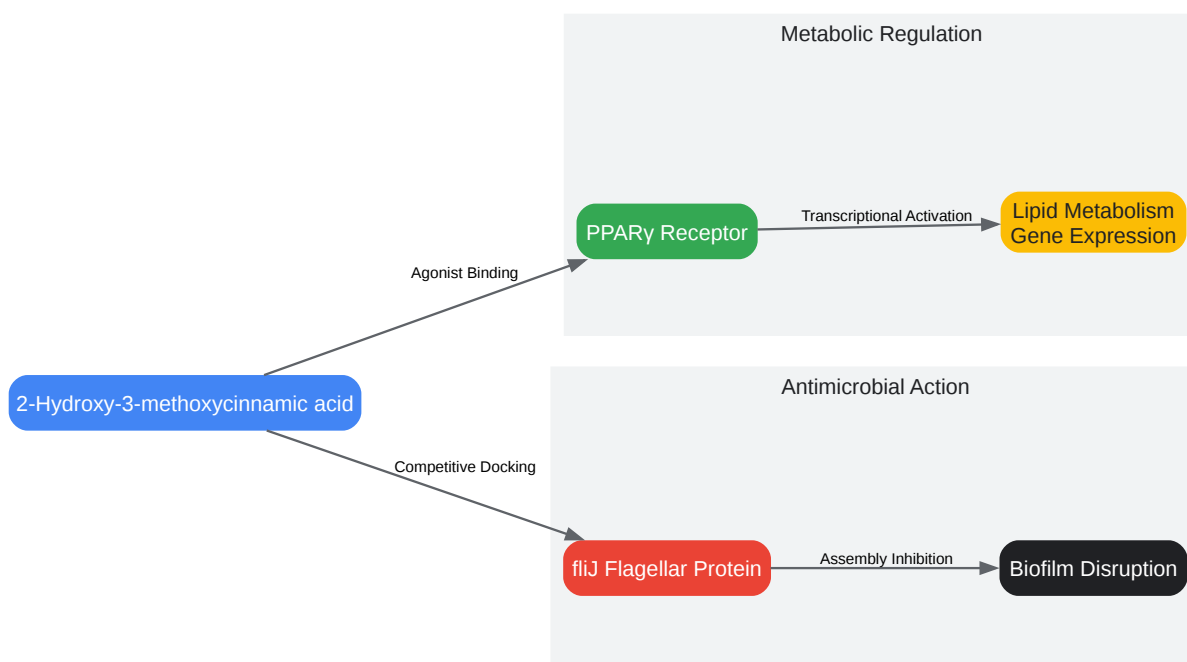
Table 2: In Silico ADME & Docking Parameters²[2]

Parameter	Value	Pharmacological Implication
SASA (Solvent Accessible Surface Area)	378.0	Influences the entropy of binding in protein pockets.
QPlogS (Aqueous Solubility)	1.915	Predicts favorable behavior in aqueous biological buffers.
QPlogKhsa (HSA Binding)	0.496	Low plasma protein binding, ensuring high free-drug fraction.

| Human Oral Absorption | 80.086% | Highly viable for in vivo translational models. |

Mechanistic Pathways & Pharmacological Targets

The utility of **2-Hydroxy-3-methoxycinnamic acid** bifurcates into two primary research domains. In metabolic research, it acts as a ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a nuclear receptor regulating fatty acid storage and glucose metabolism⁵[5]. Concurrently, in microbiology, it demonstrates high binding affinity to the E. coli fliJ protein, a critical component of flagellar assembly and subsequent biofilm formation ⁶[6].



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Fig 1: Dual pharmacological pathways of **2-Hydroxy-3-methoxycinnamic acid** in research models.

Experimental Protocols & Workflows

Protocol A: Evaluation of PPAR γ Agonism via TR-FRET

Causality & Rationale: Phenolic acids, including cinnamic acid derivatives, inherently absorb UV/Vis light and often exhibit prompt autofluorescence, which causes false positives in standard colorimetric or standard fluorescence assays. To circumvent this, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The microsecond time delay in TR-FRET allows the prompt autofluorescence of orthoferulic acid to decay before the emission of the fluorophore is recorded, ensuring absolute signal fidelity.

Step-by-Step Methodology:

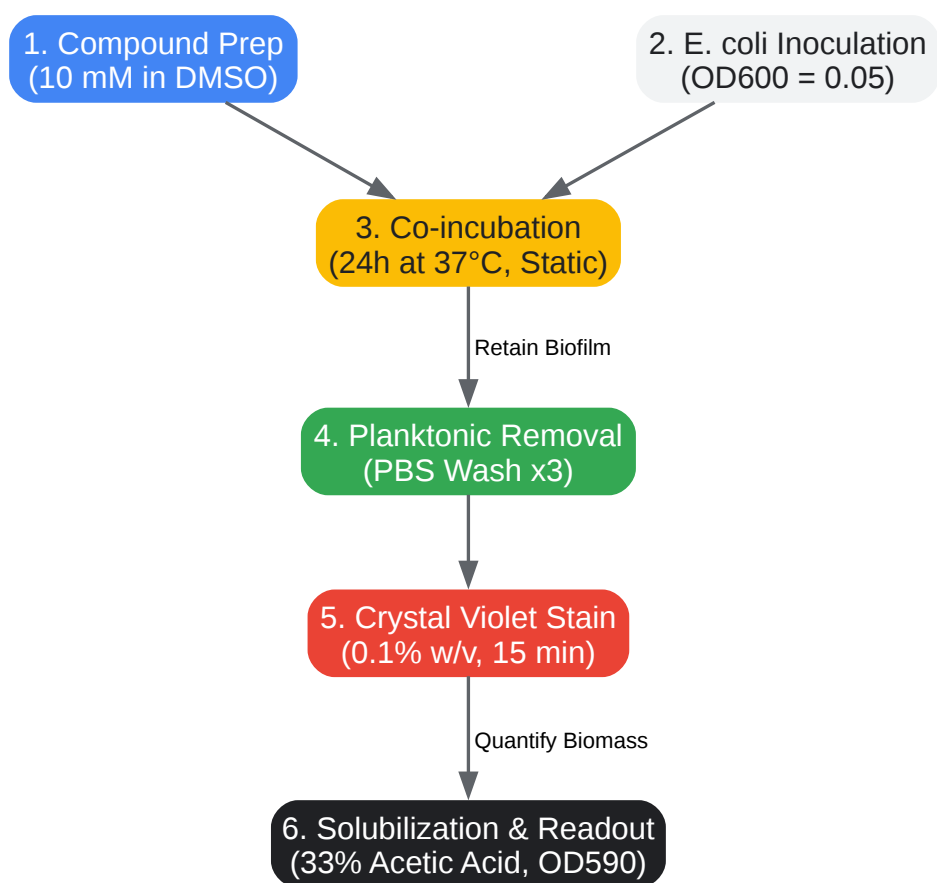
- **Reagent Preparation:** Reconstitute **2-Hydroxy-3-methoxycinnamic acid** in 100% anhydrous DMSO to a 10 mM stock. Serial dilute in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA) to achieve a final concentration range of 1 nM to 100 μ M (keeping DMSO \leq 1% v/v).
- **Complex Assembly:** In a 384-well low-volume plate, combine 5 μ L of the compound dilution with 5 μ L of 2x GST-tagged PPAR γ Ligand Binding Domain (LBD) and 5 μ L of a 2x TR-FRET coregulator peptide/fluorophore mix (e.g., Terbium-anti-GST antibody and fluorescein-labeled SRC1 peptide).
- **Incubation:** Seal the plate and incubate in the dark at room temperature (22°C) for 2 hours to reach binding equilibrium.
- **Readout:** Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm; Emission 2: 520 nm; Delay: 100 μ s; Integration: 200 μ s).
- **Data Analysis:** Calculate the emission ratio (520 nm / 495 nm). Plot the log[compound] vs. TR-FRET ratio to determine the EC50 using a 4-parameter logistic non-linear regression.

Self-Validation & Quality Control: This protocol is a self-validating system. A positive control (Rosiglitazone, a known potent PPAR γ agonist) and a negative control (1% DMSO vehicle)

must be run on the same plate. The assay is only deemed valid if the Z'-factor (calculated from the positive and negative controls) is ≥ 0.6 , proving that the assay window is robust enough to distinguish true binding from background noise.

Protocol B: E. coli fliJ-Targeted Anti-Biofilm Assay

Causality & Rationale: The fliJ protein is indispensable for the assembly of the bacterial flagellum, a structure essential for the initial attachment phase of E. coli biofilm formation [3\[3\]](#). By targeting fliJ, orthoferulic acid acts as an anti-virulence agent rather than a traditional bactericidal antibiotic. To prove this specific mechanism, the assay must decouple planktonic growth inhibition from biofilm inhibition.



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Fig 2: Self-validating workflow for the E. coli *fliJ*-targeted biofilm inhibition assay.

Step-by-Step Methodology:

- Inoculum Preparation: Grow E. coli (e.g., K-12 or clinical isolate) overnight in Luria-Bertani (LB) broth. Dilute the culture in fresh LB supplemented with 0.2% glucose to an OD600 of 0.05.
- Treatment: Dispense 190 μL of the bacterial suspension into a 96-well flat-bottom polystyrene plate. Add 10 μL of **2-Hydroxy-3-methoxycinnamic acid** (prepared in 10% DMSO/water) to achieve desired final concentrations (e.g., 10–500 $\mu\text{g}/\text{mL}$).
- Incubation: Incubate the plate statically at 37°C for 24 hours to allow biofilm maturation.
- Planktonic Assessment (Crucial Validation Step): Before washing, transfer 100 μL of the supernatant to a new plate and measure OD600. Logic: If the OD600 matches the vehicle control, the compound is not killing the bacteria, confirming its action is strictly anti-virulence (biofilm-specific).
- Washing & Staining: Carefully discard the remaining culture. Wash the wells three times with 200 μL of sterile PBS to remove non-adherent cells. Add 200 μL of 0.1% (w/v) Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
- Quantification: Wash the wells three times with distilled water to remove unbound dye. Allow the plate to air dry. Solubilize the bound Crystal Violet using 200 μL of 33% glacial acetic acid. Read the absorbance at 590 nm.

Self-Validation & Quality Control: The system is validated by comparing the OD600 (planktonic growth) against the OD590 (biofilm biomass). A successful fliJ-targeted anti-biofilm agent will show a significant dose-dependent reduction in OD590 without a corresponding drop in OD600.

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